7-Fluoro-6-formyl-1H-benzimidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound features a formyl group at the 6-position and a fluorine atom at the 7-position of the benzimidazole ring, which can significantly influence its chemical properties and biological activities. Benzimidazole derivatives have been extensively studied for their potential applications in medicinal chemistry, particularly as antimicrobial, antifungal, and anti-inflammatory agents.
7-Fluoro-6-formyl-1H-benzimidazole belongs to the class of heterocyclic compounds, specifically benzimidazoles, which contain two nitrogen atoms within a fused aromatic system. It is classified under organic compounds due to its carbon-based structure.
The synthesis of 7-Fluoro-6-formyl-1H-benzimidazole can be achieved through several methods:
The molecular structure of 7-Fluoro-6-formyl-1H-benzimidazole includes:
The molecular formula is , with a molecular weight of approximately 168.14 g/mol. The presence of fluorine enhances lipophilicity and may improve biological activity compared to non-fluorinated analogs.
7-Fluoro-6-formyl-1H-benzimidazole can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents or catalysts that enhance reactivity under controlled conditions. For example, oxidation could involve reagents like potassium permanganate or chromium trioxide.
The mechanism of action for 7-Fluoro-6-formyl-1H-benzimidazole is primarily linked to its interaction with biological targets:
Data from pharmacological studies indicate that derivatives exhibit varying degrees of activity against specific microbial strains, emphasizing the importance of structural modifications on efficacy.
7-Fluoro-6-formyl-1H-benzimidazole has potential applications in various scientific fields:
The therapeutic exploration of benzimidazoles commenced in the late 19th century with Hoebrecker’s synthesis of 2,6-dimethylbenzimidazole, though significant medicinal applications emerged only post-1940s [10]. Key milestones include:
Table 1: Evolution of Key Benzimidazole-Based Therapeutics
Era | Compound | Therapeutic Category | Key Structural Features | Primary Target |
---|---|---|---|---|
1960s | Thiabendazole | Anthelmintic | 4-Thiazolyl at C-2 | β-Tubulin |
1980s | Omeprazole | Antiulcer | 5-Methoxy, 6-methoxy, 2-(pyridylmethylsulfinyl) | H⁺/K⁺-ATPase |
2000s | Telmisartan | Antihypertensive | 6-Carboxybiphenyl, 2-butyl chain | Angiotensin II receptor (AT1R) |
2010s | Bendamustine | Antineoplastic | 5-Methoxy, 1-[bis(2-chloroethyl)amino] | DNA (alkylation) |
2010s | Abemaciclib | Antineoplastic | 2-Aminopyrimidine at C-2, acetylcyclopentyl at N-1 | CDK4/6 |
Fluorine incorporation into benzimidazoles leverages distinct physicochemical effects to optimize drug-like properties. The atom’s high electronegativity (Pauling scale: 3.98) and small van der Waals radius (1.47 Å) impart strategic advantages when substituted at C-5/C-6 positions:
Table 2: Bioactivity Enhancement via Fluorine Substitution in Benzimidazoles
Compound | Fluorine Position | Biological Activity | Fluorinated vs. Non-Fluorinated Potency | Key Interactions |
---|---|---|---|---|
5-Fluoro-1H-benzimidazole-2-thiol | C-5 | Antiviral (HBV) | IC₅₀: 0.48 μM (fluorinated) vs. 1.6 μM | C–F···Arg72 hydrogen bond |
6-Fluoro-2-(2-methylphenyl)-1H-benzimidazole | C-6 | Antifungal (Candida albicans) | MIC: 0.98 μg/mL vs. >8 μg/mL | Hydrophobic pocket filling |
Telmisartan-2-(4,4,4-trifluorobutyl) analog | C-2 alkyl chain | AT1R Antagonism | Kᵢ: 3.5 nM vs. 9.8 nM | CF₃···Tyr87/Tyr92 π-stacking |
5-Fluoro-1H-benzimidazole hydrazone | C-5 | Antibacterial (E. coli O157:H7) | MIC₉₀: 0.49 μg/mL vs. 3.1 μg/mL | Enhanced membrane disruption |
The formyl group (–CHO) at benzimidazole C-6 or C-7 positions serves as a versatile synthetic handle for constructing diverse pharmacophores through nucleophilic addition, condensation, or reduction. This aldehyde functionality exhibits unique reactivity due to the electron-withdrawing benzimidazole nucleus, facilitating chemoselective transformations under mild conditions:
Table 3: Pharmacological Derivatives Synthesized from 6/7-Formyl Benzimidazoles
Formyl Precursor | Reaction | Product Class | Biological Activity | Key Findings |
---|---|---|---|---|
6-Fluoro-5-formyl-1H-benzimidazole | Condensation with 2-hydroxybenzohydrazide | Hydrazone | Topoisomerase I inhibition | IC₅₀: 0.21 μM (relaxation assay) |
7-Fluoro-6-formyl-1H-benzimidazole | Schiff base with 4-aminophenyltetrazole | Tetrazolylimine | Angiotensin II antagonism | AT1R Kᵢ: 2.8 nM (vs. telmisartan 3.1 nM) |
5-Chloro-6-formyl-1H-benzimidazole | Knoevenagel with malononitrile | Cyanovinyl derivative | Antiproliferative (MCF-7) | GI₅₀: 1.7 μM (vs. 5-FU 4.2 μM) |
6-Formyl-1H-benzimidazole | Reductive amination with piperazine | Piperazinylmethyl | σ-Receptor antagonism | Kᵢ(σ₁): 14 nM (analgesic lead) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: